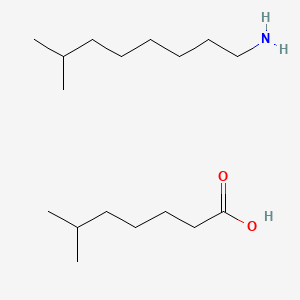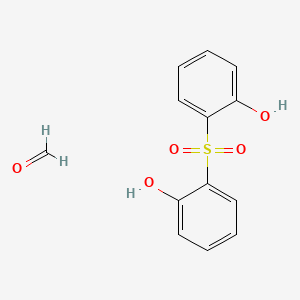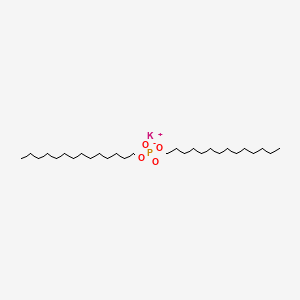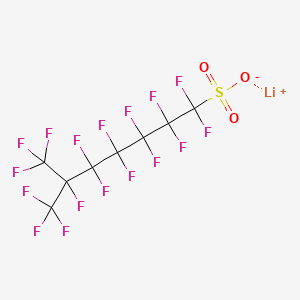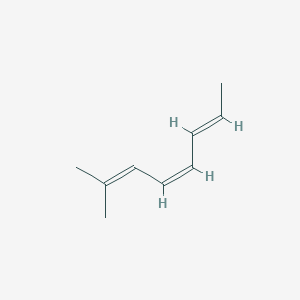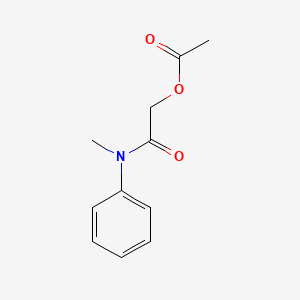
Methyltris((3-phenylallyl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltris((3-phenylallyl)oxy)silane is a silane compound with the molecular formula C28H30O3Si and a molecular weight of 442.60 g/mol. This compound is characterized by the presence of three phenylallyl groups attached to a central silicon atom through oxygen atoms. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltris((3-phenylallyl)oxy)silane can be synthesized through the reaction of methyltrichlorosilane with 3-phenylallyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
CH3SiCl3+3C6H5CH2CH=CHOH→CH3Si(OCH2CH=CHC6H5)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyltris((3-phenylallyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The phenylallyl groups can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The phenylallyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylallyl groups can yield epoxides, while reduction can produce silane derivatives with different alkyl or aryl groups .
Scientific Research Applications
Methyltris((3-phenylallyl)oxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyltris((3-phenylallyl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenylallyl groups can participate in π-π interactions with aromatic systems, while the silicon-oxygen bonds can form strong interactions with other oxygen-containing compounds. These interactions facilitate the compound’s use in various applications, including catalysis and surface modification .
Comparison with Similar Compounds
Methyltris((3-phenylallyl)oxy)silane can be compared with other similar silane compounds, such as:
Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylallyl groups, making it less reactive in certain applications.
Vinyltrimethoxysilane: Contains vinyl groups, which provide different reactivity and applications compared to phenylallyl groups.
The uniqueness of this compound lies in its combination of phenylallyl groups and silicon, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
83817-70-3 |
|---|---|
Molecular Formula |
C28H30O3Si |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
methyl-tris[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C28H30O3Si/c1-32(29-23-11-20-26-14-5-2-6-15-26,30-24-12-21-27-16-7-3-8-17-27)31-25-13-22-28-18-9-4-10-19-28/h2-22H,23-25H2,1H3/b20-11+,21-12+,22-13+ |
InChI Key |
UDVUCLJLVPBUMZ-YUXOBOFSSA-N |
Isomeric SMILES |
C[Si](OC/C=C/C1=CC=CC=C1)(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C[Si](OCC=CC1=CC=CC=C1)(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


